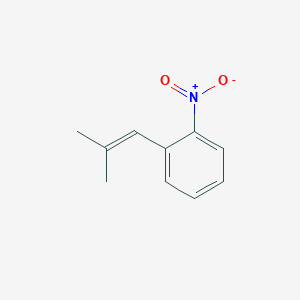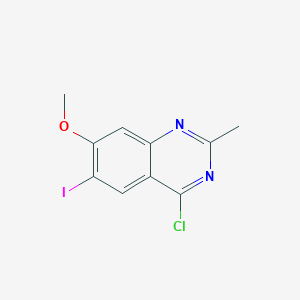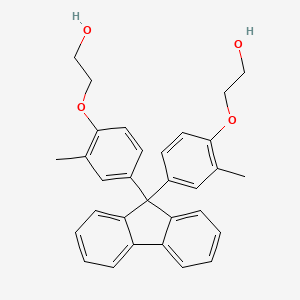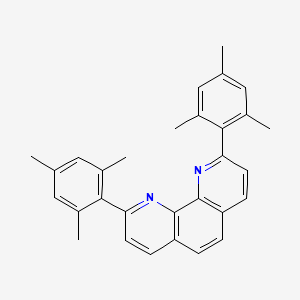
5-Bromo-2-(chloromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(chloromethyl)-1H-imidazole is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: 5-bromo-2-(chloromethyl)-1H-benzimidazole . Its molecular formula is C₈H₆BrClN₂ , and it has a molecular weight of 245.51 g/mol . This compound belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 5-bromo-2-(chloromethyl)-1H-benzimidazole. One common method involves the reaction of 2-(chloromethyl)-1H-benzimidazole with bromine. The reaction proceeds as follows:
2-(chloromethyl)-1H-benzimidazole+Br2→5-bromo-2-(chloromethyl)-1H-benzimidazole
Reaction Conditions: The reaction typically occurs at room temperature, and the product can be isolated by simple workup procedures.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Analyse Chemischer Reaktionen
5-Bromo-2-(chloromethyl)-1H-benzimidazole can participate in various chemical reactions:
- Substitution Reactions : It can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include amines or other nucleophiles.
- Reduction Reactions : Reduction of the bromine substituent can yield 2-(chloromethyl)-1H-benzimidazole.
- Other Transformations : Depending on the reaction conditions, it may also participate in other transformations.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities.
- Medicine : Explored for pharmacological properties.
Wirkmechanismus
The precise mechanism of action for 5-bromo-2-(chloromethyl)-1H-benzimidazole remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While 5-bromo-2-(chloromethyl)-1H-benzimidazole is unique in its structure, similar compounds include other benzimidazoles with halogen substituents.
Eigenschaften
Molekularformel |
C4H4BrClN2 |
|---|---|
Molekulargewicht |
195.44 g/mol |
IUPAC-Name |
5-bromo-2-(chloromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H4BrClN2/c5-3-2-7-4(1-6)8-3/h2H,1H2,(H,7,8) |
InChI-Schlüssel |
USYJUPTYJUNPEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)



![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)






![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
